4-Chloro-2-(4-fluorophenoxy)aniline
Overview
Description
4-Chloro-2-(4-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling process, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Related compounds have been known to inhibit the enzyme activity of protoporphyrinogen oxidase (protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll. Inhibition of Protox can lead to the accumulation of photodynamic tetrapyrroles, which upon exposure to light, produce reactive oxygen species that can damage cellular structures .
Biochemical Pathways
Based on its potential protox inhibitory activity, it can be inferred that it may affect the heme and chlorophyll biosynthetic pathways .
Result of Action
Inhibition of protox, as seen in related compounds, can lead to the production of reactive oxygen species that can damage cellular structures .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing their normal function and thereby altering the biochemical pathways they are involved in . This can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage regulation.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of other substances. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-6-11(15)12(7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYTEBUEPLEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.